molecular formula C22H17FN4O2 B2391454 N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE CAS No. 921565-15-3

N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE

Cat. No.: B2391454
CAS No.: 921565-15-3
M. Wt: 388.402
InChI Key: LFZCYZZBFFWXQT-UHFFFAOYSA-N
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Description

N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . The reaction conditions often include heating under reflux with methanol sodium in butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and pyrido[2,3-d]pyrimidine core make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c1-13-5-7-15(8-6-13)21(28)26-19-12-16(9-10-18(19)23)27-14(2)25-20-17(22(27)29)4-3-11-24-20/h3-12H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCYZZBFFWXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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